

# Head-to-head comparison of p53-MDM2 inhibitors in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | p53-MDM2-IN-3 |           |
| Cat. No.:            | B15579378     | Get Quote |

# A Head-to-Head Clinical Trial Comparison of p53-MDM2 Inhibitors

A new class of targeted therapies, p53-MDM2 inhibitors, is showing significant promise in the oncology landscape. By blocking the interaction between the p53 tumor suppressor and its negative regulator, MDM2, these drugs aim to restore p53's natural cancer-fighting abilities.[1] [2][3] This guide provides a comprehensive comparison of the leading p53-MDM2 inhibitors currently in clinical development, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supporting experimental data, and the methodologies behind the key clinical trials.

Currently, no p53-MDM2 inhibitor has received FDA approval, but several candidates are progressing through late-stage clinical trials, demonstrating the potential of this therapeutic strategy.[4] The primary mechanism of action for these drugs is the inhibition of the MDM2 protein, which is an E3 ubiquitin ligase that targets p53 for degradation.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3] By inhibiting MDM2, these small molecules allow p53 to accumulate, leading to cell cycle arrest and apoptosis in cancer cells.[3]

This comparison focuses on five prominent p53-MDM2 inhibitors that have been the subject of significant clinical investigation: Navtemadlin, Milademetan, Alrizomadlin, Siremadlin, and Idasanutlin.



### The p53-MDM2 Signaling Pathway

The p53 protein, often called the "guardian of the genome," plays a critical role in preventing tumor formation by responding to cellular stress signals like DNA damage.[3] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger programmed cell death (apoptosis).[3] The murine double minute 2 (MDM2) protein is a key negative regulator of p53.[1][3] Under normal conditions, MDM2 binds to p53, preventing its transcriptional activity and promoting its degradation through the ubiquitin-proteasome system.
[5] In many cancers, the gene for MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent inactivation of p53, allowing cancer cells to proliferate unchecked.[1] p53-MDM2 inhibitors are designed to disrupt this interaction, thereby reactivating p53's tumor-suppressive functions.



Click to download full resolution via product page



Diagram of the p53-MDM2 signaling pathway.

### Head-to-Head Comparison of Key Clinical Trial Data

While direct head-to-head trials comparing these inhibitors are not yet widely available, this section summarizes key efficacy and safety data from their respective clinical trials.



| Drug Name<br>(Sponsor)                  | Trial Name<br>(Phase)                      | Target<br>Indication                                                                                                                             | Key Efficacy<br>Results                                                                                                                                                                            | Common<br>Grade 3/4<br>Adverse<br>Events            |
|-----------------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|
| Navtemadlin<br>(Kartos<br>Therapeutics) | BOREAS (Phase<br>3)[6]                     | JAK inhibitor-<br>refractory<br>Myelofibrosis                                                                                                    | 15% spleen volume reduction of at least 35% at week 24 (vs. 5% for best available therapy).[6] 24% achieved at least 50% reduction in total symptom score (vs. 12% for best available therapy).[6] | Safety profile consistent with MDM2 inhibitors.     |
| Milademetan<br>(Rain Oncology)          | MANTRA (Phase<br>3)[7]                     | Dedifferentiated<br>Liposarcoma                                                                                                                  | Did not meet primary endpoint of improved progression-free survival compared to trabectedin.[7]                                                                                                    | Thrombocytopeni<br>a, neutropenia,<br>anemia.[8][9] |
| MANTRA-2<br>(Phase 2)[10]               | MDM2-amplified,<br>TP53-WT solid<br>tumors | Objective Response Rate: 19.4% (6/31 patients with centrally confirmed molecular testing).[10] Median Progression-Free Survival: 3.5 months.[10] | Thrombocytopeni<br>a, neutropenia,<br>anemia,<br>leukopenia,<br>diarrhea.[10]                                                                                                                      |                                                     |



| Alrizomadlin<br>(Ascentage<br>Pharma) | Phase 2<br>(NCT03611868)<br>[11]                             | Unresectable or<br>metastatic<br>melanoma<br>(relapsed/refract<br>ory to<br>immunotherapy)             | Overall Response Rate: 24.1% in the melanoma cohort.[11] Disease Control Rate: 55.2% in the overall population.[11]                                  | Thrombocytopenia, lymphocytopenia, neutropenia, anemia.[12]                               |
|---------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Phase 2[13]                           | Advanced solid<br>tumors<br>(monotherapy<br>and combination) | Monotherapy in Adenoid Cystic Carcinoma: 16.7% Objective Response Rate, 100% Disease Control Rate.[13] | Manageable safety profile with Grade 3 or higher treatment-related adverse events observed.  [13]                                                    |                                                                                           |
| Siremadlin<br>(Novartis)              | Phase 1[14]                                                  | Advanced wild-<br>type TP53 solid<br>tumors and acute<br>leukemia                                      | Overall Response Rates at Recommended Doses for Expansion: 10.3% in solid tumors, 4.2% - 22.2% in Acute Myeloid Leukemia (depending on regimen).[14] | Hematologic toxicities, tumor lysis syndrome (more frequent in hematologic malignancies). |
| Idasanutlin<br>(Roche)                | MIRROS (Phase<br>3)<br>(NCT02545283)<br>[15][16]             | Relapsed or refractory Acute Myeloid Leukemia (in combination with cytarabine)                         | Study did not<br>meet its primary<br>endpoint of<br>improving overall<br>survival in<br>patients with<br>TP53 wild-type                              | Hematological toxicities.                                                                 |



|                                  |                                                                   | Showed clinical                                                                                                                           | relapsed or refractory AML.  [15] |
|----------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|
| Phase 2<br>(NCT03287245)<br>[17] | Hydroxyurea-<br>resistant/-<br>intolerant<br>Polycythemia<br>Vera | activity and rapid reduction in JAK2 allele burden, but associated with poor long-term tolerability due to gastrointestinal toxicity.[17] | Nausea, diarrhea, vomiting.[17]   |

## **Experimental Protocols and Methodologies**

A critical aspect of evaluating and comparing clinical trial data is understanding the underlying experimental designs. The following provides an overview of the methodologies for some of the key trials cited.

#### **BOREAS Trial (Navtemadlin)**

- Study Design: A Phase 3, randomized, open-label study comparing navtemadlin to the best available therapy in patients with JAK inhibitor-refractory myelofibrosis.[6][18]
- Patient Population: Patients with primary myelofibrosis, post-polycythemia vera
  myelofibrosis, or post-essential thrombocythemia myelofibrosis who had an inadequate
  response to or were intolerant of a JAK inhibitor.[6] The trial enrolled a high-risk, heavily
  pretreated population.[6]
- Intervention: Patients were randomized to receive either navtemadlin or the best available therapy, which could include hydroxyurea, chemotherapy, or immunomodulatory drugs.[18]
- Primary Endpoint: Spleen volume reduction of at least 35% at week 24.[6]
- Key Secondary Endpoint: Total symptom score reduction of at least 50% at week 24.[6]



### **MANTRA Trial (Milademetan)**

- Study Design: A Phase 3, randomized, multicenter, open-label registrational study.[7]
- Patient Population: Patients with unresectable or metastatic dedifferentiated liposarcoma that had progressed on one or more prior systemic therapies, including at least one anthracycline-based therapy.[7]
- Intervention: Patients were randomized 1:1 to receive either milademetan or trabectedin.[7]
- Primary Endpoint: Progression-free survival.[7]
- Secondary Endpoints: Overall survival, objective response rate, duration of response, disease control rate, and safety.[7]

#### **MIRROS Trial (Idasanutlin)**

- Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study. [15][16][19]
- Patient Population: Patients with relapsed or refractory acute myeloid leukemia.[15][16][19]
- Intervention: Patients were randomized to receive either idasanutlin in combination with cytarabine or placebo in combination with cytarabine.[15][16][19]
- Primary Endpoint: Overall survival in the TP53 wild-type population.[15]
- Secondary Endpoints: Complete remission rate, overall remission rate, and event-free survival in the TP53 wild-type population.[15]

# Experimental Workflow for a Typical p53-MDM2 Inhibitor Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating a p53-MDM2 inhibitor.





Click to download full resolution via product page

Generalized workflow of a clinical trial for a p53-MDM2 inhibitor.



#### Conclusion

The development of p53-MDM2 inhibitors represents a significant advancement in targeted cancer therapy. While challenges remain, including managing on-target toxicities such as thrombocytopenia and neutropenia, the clinical data accumulated so far underscore the potential of this drug class, particularly in cancers with MDM2 amplification and wild-type p53. Navtemadlin has shown promising results in myelofibrosis, and alrizomadlin is demonstrating activity in solid tumors, including melanoma. Although some late-stage trials for milademetan and idasanutlin did not meet their primary endpoints in specific indications, the wealth of data generated from these studies continues to inform the development of next-generation p53-MDM2 inhibitors and optimal combination strategies. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic landscape for these agents will emerge, hopefully leading to new and effective treatment options for patients with a variety of cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. massivebio.com [massivebio.com]
- 2. preprints.org [preprints.org]
- 3. targetedonc.com [targetedonc.com]
- 4. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor—Refractory Myelofibrosis The ASCO Post [ascopost.com]
- 7. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 8. ascopubs.org [ascopubs.org]



- 9. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MIRROS: a randomized, placebo-controlled, Phase III trial of cytarabine ± idasanutlin in relapsed or refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Treatment Causes Myelofibrosis Cell Death HealthTree for Myelofibrosis [healthtree.org]
- 19. Facebook [cancer.gov]
- To cite this document: BenchChem. [Head-to-head comparison of p53-MDM2 inhibitors in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579378#head-to-head-comparison-of-p53-mdm2-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com